molecular formula C27H46O5S B1249866 5-Cholesten-3beta-25-diol-3-sulfate CAS No. 884905-07-1

5-Cholesten-3beta-25-diol-3-sulfate

Katalognummer: B1249866
CAS-Nummer: 884905-07-1
Molekulargewicht: 482.7 g/mol
InChI-Schlüssel: PIUZYOCNZPYXOA-ZHHJOTBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol and a potent epigenetic regulator. It plays a significant role in lipid metabolism, inflammatory responses, and cell survival. Larsucosterol has shown potential in treating various liver diseases, including alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Larsucosterol wird durch eine Reihe chemischer Reaktionen synthetisiert, die Cholesterolderivate beinhalten. Zu den wichtigsten Schritten gehört die Sulfatierung von 25-Hydroxycholesterol zur Herstellung von 25-Hydroxycholest-5-en-3.beta.-yl-Hydrogensulfat .

Industrielle Produktionsmethoden: Die industrielle Produktion von Larsucosterol beinhaltet die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen .

Analyse Chemischer Reaktionen

Synthetic Preparation in Laboratory Settings

Chemical sulfation of 25-hydroxycholesterol
A common in vitro synthesis method involves:

  • Reagents : 25HC, triethylamine-sulfur trioxide pyridine complex, dry pyridine .

  • Conditions : Stirring at 25°C for 1–2 hours under anhydrous conditions .

  • Purification : HPLC using silica gel or C18 reverse-phase columns .

Key characteristics of synthetic 25HC3S :

  • Yield : ~60–70% after purification .

  • Analytical confirmation :

    • Mass spectrometry : Negative-ion mode shows [M–H]⁻ ion at m/z 583 .

    • NMR : Distinct chemical shifts at δ 3.52 ppm (3β-sulfate proton) and δ 3.38 ppm (25-hydroxyl proton) .

Enzymatic Regulation and Feedback Mechanisms

25HC3S modulates its own biosynthesis through transcriptional regulation:

ObservationMechanismExperimental Evidence
25HC3S suppresses SULT2B1b expressionNegative feedback loopsiRNA knockdown of SULT2B1b reduces 25HC3S levels in hepatocytes .
Insulin upregulates SULT2B1b activityHormonal regulationIncreased 25HC3S synthesis observed in insulin-treated HepG2 cells .

Biological Interactions and Downstream Effects

25HC3S participates in lipid metabolism through interactions with nuclear receptors and signaling pathways:

Antagonism of Liver X Receptors (LXRs)

  • Reaction : 25HC3S binds LXRs (α/β) with higher affinity than 25HC (K<sub>d</sub> = 12 nM vs. 45 nM) .

  • Outcome : Suppresses LXR-mediated transcription of SREBP-1c/2, reducing cholesterol and fatty acid synthesis .

Modulation of Inflammatory Pathways

  • Reaction : 25HC3S stabilizes IκBα by inhibiting TNFα-induced phosphorylation.

  • Outcome : Reduces nuclear translocation of NF-κB, lowering pro-inflammatory cytokine expression (e.g., IL-6, TNFα) .

Comparative Reactivity with Related Oxysterols

CompoundSulfation SiteBiological ActivityKey Difference
25HC3S3β-OHLXR antagonist, anti-inflammatorySulfate group enhances nuclear localization
25-HydroxycholesterolNoneLXR agonist, pro-inflammatoryLacks sulfation-dependent regulatory effects
24-HydroxycholesterolNonePromotes cholesterol effluxDifferent hydroxylation pattern

Stability and Degradation

  • In vitro stability : Half-life of ~48 hours in buffered solutions (pH 7.4) .

  • Degradation pathway : Desulfation by steroid sulfatases regenerates 25HC, which is further oxidized to bile acids .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of 25HC3S are primarily focused on metabolic disorders:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) :
    • Research demonstrates that 25HC3S significantly reduces hepatic triglyceride and cholesterol levels in NAFLD models. It achieves this by modulating gene expression related to lipid metabolism, making it a potential treatment for this prevalent condition .
  • Hyperlipidemia :
    • As a PPARγ agonist and LXR antagonist, 25HC3S may serve as a therapeutic agent for hyperlipidemia by reducing lipid levels in the bloodstream and improving overall lipid profiles .
  • Diabetes Management :
    • The compound's ability to regulate lipid metabolism suggests potential benefits in managing diabetes, particularly in cases where dyslipidemia is a contributing factor .
  • Atherosclerosis Prevention :
    • By lowering cholesterol levels and inflammation within vascular tissues, 25HC3S may help prevent the progression of atherosclerosis, a leading cause of cardiovascular disease .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 25HC3S:

Study Findings Relevance
MDPI (2020)Demonstrated that 25HC3S reduces lipid accumulation and suppresses inflammatory responses in mouse models of NAFLD.Highlights therapeutic potential for liver diseases.
PLOS ONE (2013)Identified that administration of 25HC3S increases gene expression related to lipid metabolism while decreasing triglyceride levels.Provides insight into molecular mechanisms affecting lipid homeostasis.
Patent US20190135856A1 (2018)Discussed the use of 25HC3S for treating hyperlipidemia and diabetes, emphasizing its role as a metabolic regulator.Suggests broader implications for metabolic health management.
PMC (2012)Showed that 25HC3S stimulates hepatic proliferation via LXR signaling modulation in vivo.Indicates potential for liver regeneration therapies.

Wirkmechanismus

Larsucosterol exerts its effects by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), which leads to the modulation of gene expression involved in cell signaling pathways associated with stress responses, cell death, and lipid biosynthesis. It also acts as a liver X receptor antagonist, decreasing lipogenesis and inhibiting cholesterol biosynthesis by reducing mRNA levels and inhibiting the activation of sterol regulatory element-binding protein 1 (SREBP-1) .

Vergleich Mit ähnlichen Verbindungen

    25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

    Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

Biologische Aktivität

5-Cholesten-3β-25-diol-3-sulfate (25HC3S) is a sulfated oxysterol derived from 25-hydroxycholesterol, exhibiting significant biological activities that impact lipid metabolism and cellular signaling, particularly in the liver. This compound is recognized for its role as an antagonist to Liver X receptors (LXRs), which are pivotal in regulating cholesterol homeostasis and lipid biosynthesis.

The primary mechanism by which 25HC3S exerts its biological effects involves the inhibition of LXR signaling pathways. Unlike its precursor 25-hydroxycholesterol, which activates LXRs, 25HC3S functions as an antagonist, thereby suppressing the expression of genes involved in lipid synthesis. This antagonism leads to decreased levels of fatty acids and triglycerides by inhibiting the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway.

Recent studies have shown that 25HC3S can:

  • Reduce lipid accumulation : It decreases intracellular neutral lipids and cholesterol levels by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC-1) and fatty acid synthase (FAS) .
  • Regulate inflammatory responses : By increasing the expression of IκBβ, it blocks TNFα induction, thereby reducing NFκB levels, which are associated with inflammation .
  • Promote cell survival : The compound has been linked to enhanced cell proliferation in hepatic tissues while downregulating apoptosis-related genes .

Biological Activities

The biological activities of 25HC3S can be summarized as follows:

Activity Description
LXR Antagonism Suppresses LXR-mediated transcription of genes involved in lipid biosynthesis.
Lipid Metabolism Regulation Decreases synthesis of fatty acids and triglycerides through SREBP inhibition.
Anti-inflammatory Effects Reduces inflammation by modulating NFκB signaling pathways.
Cell Proliferation Induces hepatic cell proliferation while inhibiting apoptosis.

Research Findings

Several studies have explored the implications of 25HC3S in various contexts:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that 25HC3S may hold therapeutic potential for NAFLD by modulating lipid metabolism and reducing hepatic steatosis . In animal models, administration of 25HC3S led to significant reductions in hepatic triglyceride levels.
  • Cholesterol Homeostasis : The sulfation process that produces 25HC3S from 25-hydroxycholesterol is catalyzed by sterol sulfotransferase 2B1b (SULT2B1b). This enzyme's activity is crucial for maintaining cholesterol balance within cells, suggesting a feedback mechanism where elevated levels of 25HC3S can inhibit further cholesterol synthesis .
  • Gene Expression Modulation : Studies utilizing PCR arrays have demonstrated that both endogenous and exogenous administration of 25HC3S significantly alters the expression profiles of genes related to lipid metabolism and cell cycle regulation, indicating its role as a potent epigenetic regulator .

Case Study 1: In Vivo Effects on Hepatic Lipid Accumulation

In a study involving mice models with induced NAFLD, treatment with 25HC3S resulted in a marked decrease in hepatic lipid accumulation compared to controls. The study highlighted that the compound effectively reduced the expression of SREBP-1c and other lipogenic genes, leading to improved metabolic profiles.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of 25HC3S in macrophage cultures exposed to lipopolysaccharides (LPS). The results showed that treatment with the compound significantly diminished pro-inflammatory cytokine production, corroborating its potential therapeutic role in inflammatory diseases.

Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUZYOCNZPYXOA-ZHHJOTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884905-07-1
Record name Larsucosterol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LARSUCOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 2
Reactant of Route 2
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 3
Reactant of Route 3
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 4
Reactant of Route 4
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 5
Reactant of Route 5
5-Cholesten-3beta-25-diol-3-sulfate
Reactant of Route 6
5-Cholesten-3beta-25-diol-3-sulfate
Customer
Q & A

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

    ANone:

    • Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

    A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

    ANone: The biosynthesis of 25HC3S occurs in a two-step process:

    • Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]
    • Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

    ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

    • Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.
    • Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []
    • Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

    ANone:

    • In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]
    • In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

    A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.